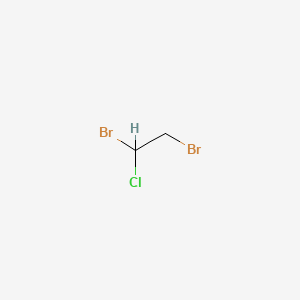

1,2-Dibromo-1-chloroethane

Vue d'ensemble

Description

1,2-Dibromo-1-chloroethane is an organohalogen compound with the molecular formula C₂H₃Br₂Cl. It is a colorless to pale yellow liquid at room temperature and is known for its use in various chemical reactions and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2-Dibromo-1-chloroethane can be synthesized through the halogenation of ethylene. The reaction involves the addition of bromine and chlorine to ethylene under controlled conditions. The typical reaction is as follows: [ \text{C}_2\text{H}_4 + \text{Br}_2 + \text{Cl}_2 \rightarrow \text{C}_2\text{H}_3\text{Br}_2\text{Cl} ]

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors where ethylene is reacted with bromine and chlorine gases. The reaction is carried out at controlled temperatures and pressures to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Dibromo-1-chloroethane undergoes various types of chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Elimination Reactions: It can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH). The reaction is typically carried out in an aqueous or alcoholic medium.

Elimination Reactions: Common reagents include strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu). The reaction is typically carried out under reflux conditions.

Major Products

Substitution Reactions: The major products include substituted ethane derivatives where the bromine or chlorine atoms are replaced by other functional groups.

Elimination Reactions: The major products include alkenes such as ethylene or substituted ethylenes.

Applications De Recherche Scientifique

1,2-Dibromo-1-chloroethane has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various organohalogen compounds.

Biology: It is used in studies related to the effects of halogenated compounds on biological systems.

Medicine: It is used in the synthesis of pharmaceutical intermediates.

Industry: It is used in the production of flame retardants, pesticides, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1,2-Dibromo-1-chloroethane involves its ability to undergo nucleophilic substitution and elimination reactions. The molecular targets and pathways involved include:

Nucleophilic Substitution: The bromine or chlorine atoms are replaced by nucleophiles, leading to the formation of new chemical bonds.

Elimination Reactions: The elimination of hydrogen halides (HBr or HCl) leads to the formation of alkenes.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Dibromoethane: Similar in structure but lacks the chlorine atom.

1,2-Dichloroethane: Similar in structure but lacks the bromine atoms.

1,2-Dibromo-1,1-dichloroethane: Contains two bromine and two chlorine atoms.

Uniqueness

1,2-Dibromo-1-chloroethane is unique due to its combination of bromine and chlorine atoms, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a versatile reagent in organic synthesis and industrial applications .

Activité Biologique

1,2-Dibromo-1-chloroethane (DBCE) is a halogenated organic compound with significant biological activity and potential health risks. This article reviews its toxicokinetics, metabolism, genotoxicity, and implications for human health based on diverse scientific literature.

- Chemical Formula : C₂H₃Br₂Cl

- Molecular Weight : 202.84 g/mol

- CAS Number : 111-25-1

Toxicokinetics

The biological activity of DBCE is primarily influenced by its absorption, distribution, metabolism, and excretion (ADME) characteristics:

- Absorption : Studies indicate that DBCE is rapidly absorbed following oral or inhalation exposure. In animal models, absorption occurs within 30 minutes, with significant distribution to the liver, kidneys, and spleen .

- Metabolism : The metabolism of DBCE involves cytochrome P450 enzymes (CYP450) and glutathione S-transferases (GST). Key metabolic pathways include:

Genotoxicity and Carcinogenicity

DBCE has been associated with genotoxic effects, primarily due to the formation of DNA adducts from its metabolites:

- DNA Adduct Formation : S-(2-bromoethyl)glutathione can form adducts with DNA, leading to mutations and potential carcinogenic outcomes. Animal studies have shown that these interactions may contribute to liver damage and other histopathological changes .

-

Case Studies :

- A study by Van Duuren et al. (1985) demonstrated that chronic exposure to DBCE in rodents resulted in liver tumors, reinforcing concerns about its carcinogenic potential .

- Epidemiological studies have linked exposure to halogenated compounds similar to DBCE with increased cancer risk among workers in chemical manufacturing .

Acute and Chronic Toxicity

DBCE exhibits both acute and chronic toxicity profiles:

- Acute Toxicity : Symptoms of acute exposure can include respiratory distress, skin irritation, and central nervous system effects such as dizziness and headaches.

- Chronic Toxicity : Long-term exposure has been linked to liver toxicity, reproductive effects, and potential neurotoxicity. The compound's ability to form reactive metabolites poses a significant risk for chronic health issues .

Risk Assessment

The Environmental Protection Agency (EPA) has classified DBCE as a hazardous substance due to its toxicological profile. The compound's presence in the environment raises concerns about occupational exposure limits and public health safety.

| Parameter | Value/Description |

|---|---|

| Acute Oral LD50 | 50 mg/kg (rats) |

| Carcinogenic Classification | Possible human carcinogen (EPA) |

| Major Metabolites | 2-bromoacetaldehyde, S-(2-bromoethyl)glutathione |

Propriétés

IUPAC Name |

1,2-dibromo-1-chloroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Br2Cl/c3-1-2(4)5/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTKTUMRXCKEEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90875562 | |

| Record name | 1,2-DIBROMO-1-CHLOROETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90875562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-20-9 | |

| Record name | 1-Chloro-1,2-dibromoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIBROMO-1-CHLOROETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90875562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.